

Technical Guide: 6-Chloro-5-nitro-2,3-dihydro-1H-indole

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Compound of Interest

Compound Name: 6-chloro-5-nitro-2,3-dihydro-1H-indole

CAS No.: 172078-32-9

Cat. No.: B2886080

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Strategic Synthesis, Mechanistic Insights, and Pharmaceutical Applications[1][2]

Executive Summary

6-Chloro-5-nitro-2,3-dihydro-1H-indole (also known as 6-chloro-5-nitroindoline) is a high-value heterocyclic intermediate utilized in the synthesis of bioactive small molecules. Characterized by its indoline (dihydroindole) core, this compound serves as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors, Bcl-2 family inhibitors, and antibacterial agents.

Its chemical utility lies in the orthogonal reactivity of its functional groups: the nucleophilic secondary amine (N1), the electrophilic nitro group (reducible to an amine), and the aryl chloride (amenable to cross-coupling). This guide outlines a robust, scalable synthesis route, safety protocols, and structural characterization data to support laboratory and pilot-scale operations.

Chemical Identity & Physical Properties[3][4][5][6][7]

[8]

Property	Data
Chemical Name	6-Chloro-5-nitro-2,3-dihydro-1H-indole
Common Synonyms	6-Chloro-5-nitroindoline
CAS Number	172078-32-9
Molecular Formula	C ₈ H ₇ ClN ₂ O ₂
Molecular Weight	198.61 g/mol
SMILES	<chem>C1C=C(C2=NCCC2=C1)=O</chem>
Appearance	Yellow to Orange Solid
Solubility	Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
pKa (Calculated)	~1-2 (Conjugate acid of indoline nitrogen)

Strategic Synthesis: The "Protection-Nitration" Protocol

Direct nitration of unprotected indoline is prone to oxidation (forming indoles or polymerization). The industry-standard "Gold Standard" approach utilizes N-acetylation to modulate reactivity and protect the nitrogen lone pair, followed by regioselective nitration and hydrolysis.

Reaction Scheme Overview

- Protection: 6-Chloroindoline

1-Acetyl-6-chloroindoline.
- Nitration: Electrophilic aromatic substitution at C5.
- Deprotection: Acidic or Basic Hydrolysis to yield the target.

Detailed Experimental Protocol

Step 1: N-Acylation

- Reagents: 6-Chloroindoline (1.0 eq), Acetic Anhydride (1.2 eq), Et₃N (1.1 eq), DCM (Solvent).
- Procedure: Dissolve 6-chloroindoline in dichloromethane (DCM) at 0°C. Add triethylamine followed by dropwise addition of acetic anhydride. Stir at RT for 2 hours.
- Workup: Wash with 1M HCl, then NaHCO₃. Dry organic layer () and concentrate.
- Yield Target: >90%.

Step 2: Regioselective Nitration (The Critical Step)

- Reagents: 1-Acetyl-6-chloroindoline, Fuming
,
(or Acetic Anhydride/HNO₃ for milder conditions).
- Mechanism: The N-acetyl group is an ortho/para director. The C6-Chloro group blocks the ortho position relative to itself. The C5 position is para to the nitrogen and ortho to the chlorine, making it the electronically favored site for electrophilic attack ().
- Protocol:
 - Dissolve the acetylated intermediate in concentrated
at -5°C.
 - Add fuming
(1.05 eq) dropwise, maintaining internal temp < 0°C to prevent over-nitration or oxidation.
 - Stir for 1 hour. Pour onto crushed ice.

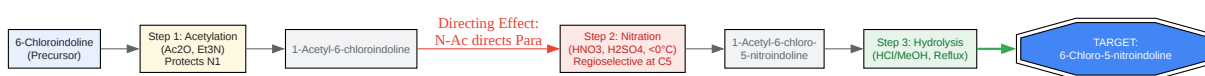
- Filter the precipitate (yellow solid).
- Safety Note: This reaction is exothermic.[1] Strict temperature control is mandatory.[2]

Step 3: Hydrolysis (Deprotection)

- Reagents: 6-Chloro-5-nitro-N-acetylindoline, 6M HCl (aq) or NaOH/EtOH.
- Protocol: Reflux the intermediate in 6M HCl/MeOH (1:1) for 2-4 hours. Monitor by TLC/LCMS.
- Isolation: Neutralize with NaOH to pH 8-9. Extract with EtOAc.[3] Recrystallize from Ethanol/Water if necessary.[2]

Visualization of Workflows

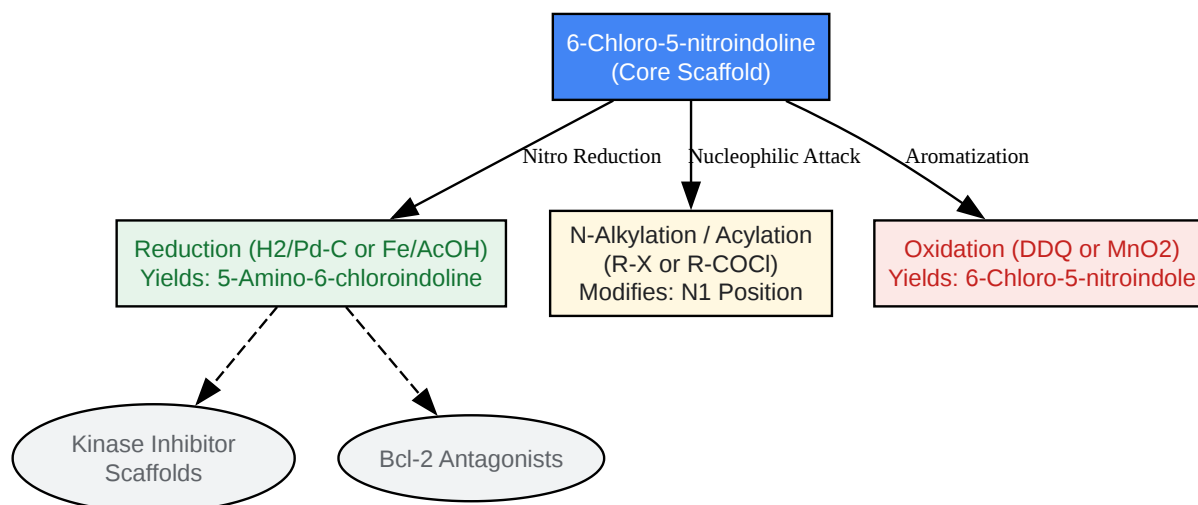
Diagram 1: Synthetic Pathway & Logic



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Caption: Step-wise synthesis of 6-Chloro-5-nitroindoline ensuring regioselectivity and yield maximization.

Diagram 2: Downstream Derivatization Potential



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Caption: Key chemical transformations transforming the core into high-value pharmaceutical intermediates.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following NMR signature is diagnostic. The substitution pattern (5,6-disubstituted) breaks the symmetry of the benzene ring, resulting in two isolated aromatic singlets.

- ¹H NMR (400 MHz, DMSO-d₆):
 - ~3.05 ppm (t, 2H, J=8.5 Hz, C3-H)
 - ~3.60 ppm (t, 2H, J=8.5 Hz, C2-H)
 - ~6.50 ppm (s, 1H, C7-H) – Upfield due to ortho-amino effect.
 - ~8.05 ppm (s, 1H, C4-H) – Downfield due to ortho-nitro effect.
 - ~6.80 ppm (br s, 1H, NH)
- Key Diagnostic Feature: The absence of ortho or meta coupling in the aromatic region (two singlets) confirms the 5,6-substitution pattern.

Health, Safety, and Environment (HSE)

- Hazard Classification (GHS):
 - H302: Harmful if swallowed.[4]
 - H315/H319: Causes skin and serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Handling Nitro Compounds:
 - Intermediates in the nitration step (Acetyl nitrate) are potentially explosive.[1][5] Never add nitric acid to acetic anhydride without strict temperature control (<5°C).
 - Use blast shields during the nitration step on scales >5g.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light to prevent photo-degradation.

References

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